Ethyl 5-amino-1-methyl-1H-indole-2-carboxylate

indole protection strategy N-methylation synthetic intermediate

Ethyl 5-amino-1-methyl-1H-indole-2-carboxylate combines a C-5 primary amine for amide and sulfonamide coupling with N-1 methyl protection of the indole nitrogen. Unlike the unprotected analog (CAS 71086-99-2), the N-1 methyl group prevents competing N-acylation side reactions. Standard coupling conditions (EDC/HOBt, HATU, sulfonyl chlorides) enable clean, high-yielding derivatizations. Cited as a key intermediate in triamide MTP/ApoB inhibitor patents (US6979692). The scaffold also supports regioselective C-3 acylation while preserving the 5-amino handle for orthogonal diversification. Supplied as yellow-to-orange powder, ≥98% HPLC purity, ≤0.5% moisture, scalable to kilogram quantities for process chemistry and pilot-scale synthesis.

Molecular Formula C12H14N2O2
Molecular Weight 218.25 g/mol
CAS No. 71056-58-1
Cat. No. B1589013
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 5-amino-1-methyl-1H-indole-2-carboxylate
CAS71056-58-1
Molecular FormulaC12H14N2O2
Molecular Weight218.25 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC2=C(N1C)C=CC(=C2)N
InChIInChI=1S/C12H14N2O2/c1-3-16-12(15)11-7-8-6-9(13)4-5-10(8)14(11)2/h4-7H,3,13H2,1-2H3
InChIKeyWPRKJQVJYKGTLF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 5-amino-1-methyl-1H-indole-2-carboxylate (CAS 71056-58-1): Indole-2-carboxylate Scaffold for Research-Grade Organic Synthesis


Ethyl 5-amino-1-methyl-1H-indole-2-carboxylate (CAS 71056-58-1) is an indole-2-carboxylate derivative with molecular formula C₁₂H₁₄N₂O₂ and molecular weight 218.25 g/mol . It features a 5-amino substituent and an N-1 methyl group on the indole ring system, with an ethyl ester at the 2-position . This compound is supplied as a yellow to orange powder with HPLC purity of 98% (minimum specification) and moisture content ≤0.5% [1]. It serves as a building block for the synthesis of more complex indole derivatives, and has been cited in patent literature as an intermediate for preparing triamide MTP/ApoB inhibitors .

Why Generic Indole-2-carboxylates Cannot Substitute for Ethyl 5-amino-1-methyl-1H-indole-2-carboxylate (CAS 71056-58-1)


In-class indole-2-carboxylate analogs differ critically in substitution pattern, and these structural variations directly impact both synthetic utility and biological activity of downstream products. Ethyl 5-amino-1-methyl-1H-indole-2-carboxylate combines two functional handles: a primary amine at the 5-position capable of undergoing amide coupling, sulfonamide formation, or diazonium chemistry, and an N-1 methyl group that protects the indole nitrogen from unwanted side reactions during downstream transformations . Close analogs lacking the N-1 methyl group (e.g., ethyl 5-amino-1H-indole-2-carboxylate, CAS 71086-99-2) have a free indole NH that may participate in competing reactions or alter pharmacokinetic properties of final compounds . Conversely, analogs lacking the 5-amino group (e.g., ethyl 1-methyl-1H-indole-2-carboxylate, CAS 18450-24-3) lose the primary synthetic entry point for conjugation and derivatization [1]. Simply interchanging these compounds would result in failed syntheses, altered reaction yields, or biologically distinct final products that cannot meet target compound specifications.

Quantitative Differentiation Evidence for Ethyl 5-amino-1-methyl-1H-indole-2-carboxylate (CAS 71056-58-1) Against Closest Analogs


N-1 Methyl Protection Enables Cleaner Downstream Reactions Relative to Unsubstituted 5-Aminoindole-2-carboxylate (CAS 71086-99-2)

The presence of the N-1 methyl group on ethyl 5-amino-1-methyl-1H-indole-2-carboxylate (CAS 71056-58-1) eliminates the acidic indole NH proton (pKa ~16-17 for indole NH) that is present in the unsubstituted analog ethyl 5-amino-1H-indole-2-carboxylate (CAS 71086-99-2) . This structural distinction means the target compound will not undergo N-deprotonation under basic conditions, preventing competing N-alkylation, N-acylation, or N-arylation side reactions during subsequent synthetic steps. The unsubstituted analog exhibits a melting point of 126-127°C , whereas the N-methylated target compound lacks this specific crystalline property. Additionally, the N-1 methyl group alters the electron density distribution across the indole ring, which can influence regioselectivity in electrophilic aromatic substitution reactions at C-3 [1].

indole protection strategy N-methylation synthetic intermediate

5-Amino Functional Handle Enables Diverse Derivatization Chemistry Absent in 5-H or 5-Halogen Analogs

The 5-amino group on ethyl 5-amino-1-methyl-1H-indole-2-carboxylate provides a reactive nucleophilic site for amide bond formation, sulfonamide synthesis, reductive amination, and diazonium salt chemistry. This functionality is absent in comparator compounds such as ethyl 1-methyl-1H-indole-2-carboxylate (CAS 18450-24-3) [1] and methyl 1-methyl-1H-indole-2-carboxylate (CAS 37493-34-8) , which bear only a hydrogen at the 5-position. In patent literature, indole-2-carboxylates with 5-position substitutions have been utilized to prepare NMDA-associated glycine receptor antagonists, with halogen substitutions at position 5 or 6 producing potent competitive antagonists [2]. The 5-amino group in the target compound offers a synthetic entry point that is simply not available in 5-unsubstituted analogs, which require de novo functionalization via electrophilic substitution or directed metalation — processes that often proceed with lower regioselectivity and require additional synthetic steps.

amine coupling indole functionalization amide synthesis

Patent-Cited Utility as Intermediate for MTP/ApoB Inhibitor Synthesis

Ethyl 5-amino-1-methyl-1H-indole-2-carboxylate (CAS 71056-58-1) is explicitly cited in patent literature as a starting material for preparing triamide MTP/ApoB inhibitors . The patent describes compounds of a defined formula where the indole scaffold bearing the 5-amino and N-1 methyl substitution pattern serves as a key structural component. MTP (microsomal triglyceride transfer protein) inhibitors are a therapeutic class targeting lipid metabolism disorders. The specific substitution pattern of the target compound — combining the 5-amino handle with the N-1 methyl group — is required for the downstream synthetic sequence to yield the claimed triamide structures. While quantitative comparative data against alternative indole scaffolds is not disclosed in the patent claims, the explicit citation establishes this compound's utility in a therapeutically relevant synthetic pathway.

MTP inhibitor ApoB triamide compounds lipid metabolism

Commercial Availability with Validated HPLC Purity Specification (≥98%) from Multiple Suppliers

Ethyl 5-amino-1-methyl-1H-indole-2-carboxylate (CAS 71056-58-1) is commercially available with documented quality specifications from multiple suppliers. Capot Chemical provides this compound with minimum HPLC purity of 98%, maximum moisture content of 0.5%, and production scale up to kilograms [1]. Sigma-Aldrich offers the compound as an AldrichCPR product , and Leyan supplies it with 98% purity . In contrast, close analog ethyl 5-amino-1H-indole-2-carboxylate (CAS 71086-99-2) has more limited commercial availability and fewer documented purity specifications . The broader supplier base for the target compound reduces procurement risk and enables competitive sourcing.

purity specification HPLC analysis supply chain

Optimal Application Scenarios for Ethyl 5-amino-1-methyl-1H-indole-2-carboxylate (CAS 71056-58-1) Based on Evidence


Synthesis of Indole-Based Amide and Sulfonamide Libraries for Medicinal Chemistry

This compound is optimally deployed as a starting material for constructing amide and sulfonamide libraries where the 5-amino group serves as the primary derivatization handle. Standard coupling conditions (EDC/HOBt, HATU, or sulfonyl chlorides) enable rapid generation of diverse analogs without requiring C-5 functionalization de novo. The N-1 methyl group protects the indole nitrogen during coupling, preventing competing N-acylation or N-sulfonylation side reactions [1].

Preparation of Triamide MTP/ApoB Inhibitor Intermediates and Analogs

Based on patent citations, this compound is employed as an intermediate for synthesizing triamide MTP/ApoB inhibitors [1]. Research groups investigating lipid metabolism, atherosclerosis, or metabolic disorders can utilize this building block to access the indole-containing core structures claimed in this patent family. The specific 5-amino-1-methyl substitution pattern is required for the reported synthetic sequences.

C-3 Acylation and Electrophilic Substitution Chemistry on Protected Indole Scaffolds

The N-1 methyl group in this compound protects the indole nitrogen, enabling regioselective C-3 acylation reactions without competing N-functionalization. Published methodology for C-3 acylation of ethyl indole-2-carboxylates [1] can be applied to this scaffold to introduce additional diversity at the 3-position while preserving the 5-amino group for orthogonal derivatization.

Multi-Kilogram Scale Organic Synthesis Requiring Validated Purity Specifications

For projects requiring gram-to-kilogram quantities with documented quality control, this compound is available from suppliers offering production scale up to kilograms with ≥98% HPLC purity and ≤0.5% moisture [1]. This specification is suitable for process chemistry development and pilot-scale synthesis where batch-to-batch consistency is critical.

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